2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-(cyclopentylmethoxy)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H14N2OS/c10-8-5-11-9(13-8)12-6-7-3-1-2-4-7/h5,7H,1-4,6,10H2 |
InChI Key |
RLXYKQHYAWKORS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=NC=C(S2)N |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of 1,3 Thiazole Derivatives
Mechanistic Investigations of Thiazole (B1198619) Ring Formation
The synthesis of the thiazole ring is most famously achieved through the Hantzsch thiazole synthesis, a method that involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. nih.govresearchgate.net This and other synthetic routes have been the subject of extensive mechanistic studies to understand the underlying pathways of ring formation.
The formation of the thiazole ring can proceed through different mechanistic pathways, primarily ionic or radical, depending on the reaction conditions and catalysts employed. The choice of catalyst can selectively favor one pathway over the other, leading to different products from the same starting materials. nih.gov
A notable study demonstrated that the reaction of vinyl azides with potassium thiocyanate (B1210189) could be directed to form either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles by switching the catalyst. nih.gov In the presence of palladium(II) acetate (B1210297), the reaction proceeds through an ionic mechanism. Conversely, using iron(III) bromide promotes a radical mechanism. nih.gov This highlights the critical role of the catalyst in determining the reaction pathway. nih.gov In other contexts, such as the formation of certain covalent organic frameworks, radical mechanisms involving thiyl diradicals have also been identified. acs.org
| Feature | Ionic Mechanism | Radical Mechanism |
|---|---|---|
| Typical Catalyst | Palladium(II) acetate nih.gov | Iron(III) bromide nih.gov |
| Intermediate Species | Involves charged intermediates (e.g., carbocations, anions). | Involves neutral species with unpaired electrons (radicals). nih.govacs.org |
| Selectivity | Can lead to specific product isomers (e.g., 4-substituted 2-aminothiazoles). nih.gov | Can result in different isomers or substitution patterns (e.g., 4-substituted 5-thiocyano-2-aminothiazoles). nih.gov |
| Reaction Initiation | Often initiated by heterolytic bond cleavage or coordination with a metal catalyst. | Initiated by homolytic bond cleavage, often using heat, light, or a radical initiator. acs.org |
Nucleophilic attack is a cornerstone of many thiazole cyclization reactions, particularly in the widely used Hantzsch synthesis. The general mechanism commences with the nucleophilic attack of the sulfur atom from a thioamide onto the electrophilic α-carbon of an α-halocarbonyl compound. nih.gov This initial step forms a key intermediate which then undergoes cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov
This pathway is not limited to the Hantzsch synthesis. Cascade reactions involving direct nucleophilic attack and addition cyclization have been developed for creating more complex, fused thiazole systems without the need for a metal catalyst. nih.govacs.org The efficiency of these reactions underscores the fundamental importance of nucleophilic pathways in the construction of the thiazole core. nih.govacs.org
The synthesis of 2-aminothiazoles, the subclass to which 2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine belongs, typically utilizes thiourea (B124793) as the thioamide component in the Hantzsch reaction. nih.govwikipedia.org A plausible mechanism for this transformation involves several key steps. rsc.org Initially, an α-halocarbonyl intermediate is formed. The sulfur atom of thiourea then acts as a nucleophile, attacking the carbon bearing the halogen. rsc.org This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon, leading to the cyclized intermediate. rsc.org The final step is dehydration, which results in the formation of the aromatic 2-aminothiazole (B372263) ring. nih.gov
Another proposed mechanism for forming 2-aminothiazole derivatives involves the reaction between an enolizable α-thiocyano carbonyl compound and a primary amine in an acidic medium. google.com The reaction is believed to proceed through the enol form of the carbonyl compound, which undergoes ring closure with the amine to form the 2-aminothiazole structure. google.com
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Formation of an α-halocarbonyl from a ketone (e.g., via halogenation). rsc.orgresearchgate.net | C-H bond converted to C-X bond alpha to a carbonyl. |
| 2 | Nucleophilic attack of the thiol group from thiourea on the α-halocarbonyl. nih.govrsc.org | Formation of a C-S bond. |
| 3 | Intramolecular nucleophilic condensation of an imine nitrogen onto the carbonyl carbon. rsc.org | Ring closure to form a five-membered ring intermediate (hydroxythiazoline). nih.gov |
| 4 | Dehydration of the cyclic intermediate. nih.gov | Elimination of a water molecule to form the aromatic thiazole ring. |
A termolecular reaction is an elementary step that involves the simultaneous collision of three reactant molecules. chemistrytalk.orgck12.org Such events are exceptionally rare in chemical kinetics because the probability of three separate molecules colliding at the same instant with the correct orientation and sufficient energy is extremely low. ucla.edulibretexts.org Consequently, reaction mechanisms are almost exclusively composed of unimolecular and bimolecular steps. libretexts.org While theoretically possible, termolecular steps are generally not considered plausible pathways in the common mechanisms for thiazole synthesis, which are better described by sequences of more probable bimolecular interactions. ck12.org
Ring-closing reactions are governed by a set of empirical principles known as Baldwin's rules, which predict the relative favorability of different cyclization pathways based on the geometry of the transition state. These rules classify cyclizations based on the ring size being formed (e.g., 5-), whether the bond being broken is inside or outside the newly formed ring (exo or endo), and the hybridization of the carbon atom being attacked (tet, trig, or dig for sp³, sp², or sp hybridized, respectively).
A 5-exo-dig cyclization involves the formation of a five-membered ring where a nucleophile attacks an sp-hybridized (digonal) carbon atom, and the bond to the leaving group is exocyclic to the newly formed ring. While early interpretations of Baldwin's rules disfavored endo-dig cyclizations, numerous modern synthetic methods, often catalyzed by electrophilic species, have successfully employed them to create five-membered rings. researchgate.netnih.gov
In the context of thiazole-related chemistry, radical cyclizations are also significant. For example, free-radical 5-exo-dig cyclizations have been effectively used as a key step in the synthesis of complex natural products containing fused ring systems. nih.gov These reactions demonstrate the utility of radical-mediated pathways for constructing intricate molecular architectures. nih.gov
Reactivity of the Thiazole Ring System
The distribution of electrons within the thiazole ring dictates its reactivity towards various reagents. The C2 position is electron-deficient, the C4 position is nearly neutral, and the C5 position is slightly electron-rich. pharmaguideline.com This electronic arrangement governs the outcomes of substitution reactions.
Electrophilic Substitution : Electrophiles preferentially attack the most electron-rich position, which is C5. pharmaguideline.com Common electrophilic substitution reactions like halogenation and sulfonation occur at this site. If the C5 position is already occupied, the reaction is often inhibited. The presence of an electron-donating group at C2 can further activate the C5 position for electrophilic attack. pharmaguideline.com
Nucleophilic Substitution : The electron-deficient nature of the C2 position makes it susceptible to attack by strong nucleophiles. pharmaguideline.com Ring activation, for instance, by N-alkylation to form a thiazolium cation, can enhance the acidity of the C2-proton and facilitate nucleophilic reactions. pharmaguideline.com Halogen atoms located at any position on the ring can typically be displaced by nucleophiles. pharmaguideline.com
Deprotonation : The proton at the C2 position is the most acidic on the thiazole ring. nih.gov It can be removed by strong bases, such as organolithium compounds, to form a C2-lithiated species. wikipedia.orgpharmaguideline.com This nucleophilic intermediate can then be trapped with various electrophiles, allowing for functionalization at the C2 position. pharmaguideline.com
Oxidation : The thiazole ring contains two heteroatoms that can be oxidized. Nitrogen oxidation leads to the corresponding aromatic thiazole N-oxide, while oxidation at the sulfur atom can produce non-aromatic sulfoxides or sulfones. wikipedia.org
N-Alkylation : The nitrogen atom in the thiazole ring readily reacts with alkyl halides to form quaternary thiazolium salts. pharmaguideline.com
| Position | Electronic Character | Favored Reaction Type | Examples |
|---|---|---|---|
| C2 | Electron-deficient, most acidic proton nih.govpharmaguideline.com | Nucleophilic Attack, Deprotonation pharmaguideline.com | Reaction with strong nucleophiles; deprotonation with organolithium reagents. pharmaguideline.com |
| N3 | Basic, Nucleophilic pharmaguideline.com | Protonation, N-Alkylation pharmaguideline.com | Salt formation with acids; reaction with alkyl halides to form thiazolium salts. pharmaguideline.com |
| C4 | Relatively neutral pharmaguideline.com | Substitution (less favored than C5) | Nucleophilic displacement of leaving groups. pharmaguideline.com |
| C5 | Electron-rich pharmaguideline.com | Electrophilic Substitution pharmaguideline.com | Halogenation, sulfonation, mercuration, diazo coupling. pharmaguideline.com |
| Compound Name |
|---|
| This compound |
| Thiazole |
| Thiourea |
| Potassium thiocyanate |
| Palladium(II) acetate |
| Iron(III) bromide |
| 2-aminothiazole |
| Thiazole N-oxide |
| Thiazolium salts |
Electrophilic Substitution Patterns and Regioselectivity
The thiazole ring is generally resistant to electrophilic attack compared to other five-membered heterocycles like furan (B31954) or thiophene, a consequence of the deactivating effect of the nitrogen atom. ias.ac.in However, under appropriate conditions, electrophilic substitution does occur with distinct regioselectivity.
Calculated π-electron densities and experimental evidence consistently show that the C5 position is the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org The sulfur atom at position 1 acts as an electron donor, enriching the C5 position, while the nitrogen at position 3 withdraws electron density, deactivating the C2 and C4 positions. pharmaguideline.com
The regioselectivity is also influenced by the substituents present on the ring. Electron-donating groups (EDGs) at the C2 position can further activate the C5 position, facilitating electrophilic attack even under mild conditions. pharmaguideline.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making substitution more difficult.
Common electrophilic substitution reactions on the thiazole ring include halogenation, nitration, sulfonation, and mercuration. pharmaguideline.comnumberanalytics.com In nearly all cases, the electrophile is directed to the C5 position. If the C5 position is already occupied, electrophilic substitution is significantly hindered. pharmaguideline.com
| Reaction | Typical Reagents | Primary Position of Attack | Notes |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Br₂ (vapor phase) | C5 | Vapor phase bromination can also yield 2,5-dibromothiazole. ias.ac.in |
| Nitration | HNO₃/H₂SO₄ | C5 | Requires forcing conditions; the reaction proceeds on the protonated thiazolium ion. ias.ac.in |
| Sulfonation | H₂SO₄ at high temperature (e.g., 250°C) | C5 | Similar to nitration, proceeds on the thiazolium ion. ias.ac.in |
| Mercuration | Hg(OAc)₂ | C5 | The order of reactivity is C5 > C4 > C2. pharmaguideline.com |
| Diazo Coupling | Diazonium salts | C5 | Requires an activated ring (e.g., with an EDG at C2) to form colored dyes. pharmaguideline.com |
Nucleophilic Substitution Patterns and Regioselectivity
Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions but can be achieved, particularly when the ring is appropriately activated. numberanalytics.com The electron-deficient nature of the C2 position, influenced by the adjacent electronegative nitrogen atom, makes it the most susceptible site for nucleophilic attack. pharmaguideline.com
For a nucleophilic substitution to occur, two conditions are generally required: the presence of a good leaving group (such as a halogen) and/or activation of the ring by electron-withdrawing groups or quaternization of the ring nitrogen. pharmaguideline.comlibretexts.org Quaternization of the nitrogen atom increases the acidity of the C2-hydrogen, facilitating its removal by a strong base and subsequent reaction with electrophiles. pharmaguideline.comwikipedia.org
The most common mechanism for these reactions is nucleophilic aromatic substitution (SNAr). numberanalytics.com This is a two-step addition-elimination process where the nucleophile first attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orglibretexts.org The stability of this anionic intermediate is key to the reaction's feasibility and is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.orgmasterorganicchemistry.com The reactivity of halogens as leaving groups in SNAr reactions on activated aromatic systems often follows the order F > Cl ≈ Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov
| Reaction Type | Position of Attack | Required Conditions | Example Nucleophiles |
|---|---|---|---|
| SNAr on Halothiazoles | C2 > C5 > C4 | Good leaving group (e.g., Cl, Br) and/or activating groups (e.g., NO₂) on the ring. sciepub.com | Alkoxides (CH₃O⁻), Amines, Thiolates. sciepub.com |
| Displacement of Nitro Group | C2 | Strong nucleophile (e.g., CH₃O⁻) and a good leaving group (NO₂). sciepub.com | Methoxide (B1231860) (CH₃O⁻). sciepub.com |
| Deprotonation-Substitution | C2 | Strong base to deprotonate C2-H. pharmaguideline.comwikipedia.org | Organolithium compounds, Hauser bases. wikipedia.org |
Kinetic Studies of Thiazole Reactions
Rate = k[Thiazole Derivative][Nucleophile]
The position of the substituents significantly impacts the reaction rate. For instance, in nucleophilic substitution reactions with sodium methoxide, 2-nitrothiazole (B159308) reacts readily to yield the substitution product, whereas 5-nitrothiazole (B1205993) tends to decompose rapidly, suggesting a different, less productive reaction pathway. sciepub.com The presence of an activating group, such as a nitro group, is crucial; unsubstituted thiazoles are generally unreactive toward nucleophiles like methoxide under standard conditions. sciepub.com
The reaction medium also plays a critical role. Solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the rate of slow SNAr reactions. sciepub.com Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from temperature-dependent kinetic studies, providing deeper understanding of the transition state. Nucleophilic aromatic substitution reactions often exhibit variable, negative entropies of activation, reflecting the ordering of the system as two reactant molecules combine to form the intermediate complex in the rate-determining step. nih.gov
| Reactants | Reaction Type | Observed Kinetics | Influencing Factors |
|---|---|---|---|
| Chloronitrothiazoles + Sodium Methoxide | Nucleophilic Aromatic Substitution (SNAr) | Second-order overall (first-order in each reactant). sciepub.com | Position of substituents, solvent (e.g., DMSO enhances rate), temperature. sciepub.com |
| 2-Substituted N-methylpyridinium ions + Piperidine | Nucleophilic Aromatic Substitution (SNAr) | Third-order overall (first-order in substrate, second-order in piperidine). nih.gov | Mechanism involves rate-determining deprotonation of the intermediate. nih.gov |
Derivatization and Structural Modification Strategies for 2 Cyclopentylmethoxy 1,3 Thiazol 5 Amine Analogs
Functionalization at the 2-Position of the Thiazole (B1198619) Ring
The substituent at the 2-position of the thiazole ring significantly influences the electronic properties of the heterocyclic system. Modifications at this site primarily involve the alkoxy moiety.
The synthesis of 2-alkoxy-substituted thiazoles can be achieved through various synthetic routes. One common approach involves the cyclization of precursors that already contain the desired alkoxy group. For instance, methods utilizing Lawesson's reagent under microwave irradiation have been effective for synthesizing 2-alkoxy-substituted thiazoles and related sulfur-containing heterocycles. acs.org Another potential strategy involves the reaction of alkoxythiocarbonylhydrazines with cyanogen (B1215507) halides to yield 2-alkoxy-5-amino-1,3,4-thiadiazoles, a structurally related scaffold, suggesting that similar cyclization strategies could be adapted for thiazole synthesis. rsc.org The introduction of the specific cyclopentylmethoxy group would typically involve using cyclopentylmethanol as a reactant in the early stages of synthesis to form a key intermediate, such as an alkoxythiocarbonylhydrazine or a related precursor, prior to the ring-forming cyclization step.
The synthetic methodologies used to introduce the cyclopentylmethoxy group are inherently adaptable for creating a diverse library of analogs with alternative alkoxy substituents. By substituting cyclopentylmethanol with other alcohols, a wide range of steric and electronic properties can be explored at the 2-position. This allows for the fine-tuning of molecular properties. The exploration of these analogs is crucial for developing structure-activity relationships (SAR).
Table 1: Potential Alternative Substituents at the 2-Position
| Reactant Alcohol | Resulting 2-Position Substituent | Potential Property Modification |
|---|---|---|
| Ethanol (B145695) | Ethoxy | Increased polarity, smaller steric profile |
| Benzyl alcohol | Benzyloxy | Introduction of an aromatic ring, potential for π-stacking |
| 2-Methoxyethanol | 2-Methoxyethoxy | Increased hydrophilicity and hydrogen bonding capability |
| Cyclohexanol | Cyclohexyloxy | Increased lipophilicity and steric bulk |
Functionalization at the 5-Position (Amine Group)
The 5-amino group on the thiazole ring behaves chemically like a typical aromatic amine and is a prime site for a variety of chemical transformations. researchgate.net This position is highly amenable to derivatization to explore its impact on molecular interactions.
The nucleophilic 5-amino group readily undergoes acylation with reagents such as acyl chlorides or carboxylic acids to form the corresponding amides. This reaction is a fundamental method for introducing a wide array of substituents. mdpi.com For example, the acylation of 2-amino-4-phenyl-5-phenylazothiazoles with various aromatic acid chlorides demonstrates the feasibility of this transformation on the thiazole core. mdpi.com Similarly, the synthesis of 2-aminothiazole-5-carboxamides has been efficiently achieved, further highlighting the utility of amide bond formation at this position. semanticscholar.org These reactions typically proceed under standard conditions, often using a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.
Table 2: Examples of Acylation and Amidation Reactions
| Acylating Agent | Reaction Conditions | Product Class | Reference |
|---|---|---|---|
| Substituted Aromatic Acid Chlorides | Schotten-Bauman protocol | N-(thiazol-5-yl)benzamides | mdpi.com |
| β-ethoxy acryloyl chloride | THF, pyridine | N-(thiazol-5-yl)acrylamides | semanticscholar.org |
| Arenesulphonyl chlorides | - | N-(thiazol-5-yl)sulfonamides | rsc.org |
The condensation of the 5-amino group with various aldehydes and ketones is a direct method for synthesizing Schiff bases, also known as imines. This reaction typically involves a nucleophilic attack of the primary amine on the carbonyl carbon, followed by a dehydration step, often catalyzed by a few drops of a weak acid like glacial acetic acid. researchgate.netsjpas.com A wide range of aromatic and aliphatic aldehydes can be used to generate a diverse set of Schiff base derivatives. researchgate.netekb.egajol.info The formation of the azomethine (C=N) bond in these compounds introduces a new site for potential coordination and alters the electronic and conformational profile of the parent molecule. nih.gov
The general mechanism involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The amine's lone pair of electrons then attacks the carbonyl carbon, leading to an unstable intermediate that subsequently loses a water molecule to form the stable imine product. researchgate.netredalyc.org
Table 3: Schiff Base Formation with Various Carbonyl Compounds
| Carbonyl Reactant | Catalyst (Typical) | Resulting Moiety | Reference |
|---|---|---|---|
| Substituted Salicylaldehydes | Glacial Acetic Acid | (E)-2-(((thiazol-5-yl)imino)methyl)phenols | researchgate.net |
| 2-Hydroxy-1-naphthaldehyde | Glacial Acetic Acid | 1-(((thiazol-5-yl)imino)methyl)naphthalen-2-ol | researchgate.net |
| Thiophene-2-carboxaldehyde | Piperidine | N-(thiophen-2-ylmethylene)thiazol-5-amine | ekb.eg |
Beyond the classical Schiff base formation with aldehydes and ketones, other synthetic routes can yield diverse imine derivatives. Thiazol-2-imines, for instance, have been synthesized through one-pot reactions involving primary amines, phenylisothiocyanate, and α-chloroacetaldehyde. nih.gov While this applies to the 2-position, the underlying principles of forming C=N bonds through cyclization or condensation reactions can be conceptually applied to derivatizing the 5-amino group. For example, reaction with isothiocyanates could yield thiourea (B124793) derivatives, which can be precursors to other heterocyclic systems or imine-containing structures. researchgate.netresearchgate.net The synthesis of 2-imino-1,3-thiazinane derivatives from reactions involving isothiocyanates provides a template for how the 5-amino group could be incorporated into larger, imine-containing ring systems. nih.gov These methods expand the structural diversity achievable from the 5-amino functionality beyond simple Schiff bases.
Synthesis of Urea (B33335) and Thiourea Derivatives from 2-Aminothiazoles
The amino group at the C5 position of the 2-(cyclopentylmethoxy)-1,3-thiazol-5-amine scaffold is a prime target for derivatization. Its nucleophilic nature allows for straightforward reactions to form urea and thiourea derivatives, which are privileged structures in medicinal chemistry known for their diverse biological activities. These moieties can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
The most common method for synthesizing urea and thiourea derivatives from a 2-aminothiazole (B372263) core involves the reaction with isocyanates and isothiocyanates, respectively. mdpi.comnih.gov For instance, reacting a 2-aminobenzothiazole (B30445) with an appropriate alkyl or aryl isocyanate in a solvent like dichloromethane, often with a base such as pyridine, yields the corresponding urea derivative. mdpi.com Similarly, reacting 2-aminothiazoles with phenyl isothiocyanate in refluxing ethanol produces N-phenylthiourea derivatives. nih.gov
Alternative multi-step methods provide access to a wider range of derivatives. One such approach involves treating the 2-aminobenzothiazole with phenyl chloroformate in an aqueous solvent system to form a phenyl carbamate (B1207046) intermediate. This intermediate can then be reacted with various amines to furnish the desired urea compounds. mdpi.com Another versatile method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent to facilitate the reaction between the 2-amino group and other amines or amino acids.
Thiourea derivatives can also be synthesized through various routes. The reaction of 2-aminothiazole with isothiocyanates is a direct method for creating N,N'-disubstituted thioureas. nih.gov For example, a series of thiazolyl-thiourea derivatives were synthesized by the addition reaction of 2-aminothiazole to various isothiocyanates. nih.gov These reactions highlight the utility of the 2-amino group as a handle for introducing significant structural diversity.
| Derivative Type | Reagents | General Conditions | Reference |
|---|---|---|---|
| Urea | Alkyl or Aryl Isocyanate | Dichloromethane, Pyridine | mdpi.com |
| Urea | 1. Phenyl Chloroformate 2. Amine | 1. Aq. THF, K₂CO₃ 2. THF | mdpi.com |
| Thiourea | Phenyl Isothiocyanate | Refluxing Ethanol | nih.gov |
| Thiourea | Substituted Isothiocyanates | Addition Reaction | nih.gov |
| Thiourea | Ammonium (B1175870) Thiocyanate (B1210189), then Hydrazine Hydrate, then Acetophenones | Multi-step synthesis to form thiosemicarbazones | nih.gov |
Derivatization at Other Positions of the Thiazole Ring (e.g., C4-position)
While the 5-amino group is a key site for derivatization, the thiazole ring itself offers opportunities for structural modification, particularly at the C4 and C5 positions. The reactivity of the thiazole ring is influenced by the substituents present. Electrophilic substitution reactions, for example, preferentially occur at the C5 position in unsubstituted thiazole due to its slightly electron-rich character. pharmaguideline.com However, the presence of an electron-donating group at the C2 position can further activate the C5 position for electrophilic attack. pharmaguideline.com
To achieve derivatization specifically at the C4 position, synthetic strategies often involve building the thiazole ring from appropriately substituted precursors. The Hantzsch thiazole synthesis is a classic and versatile method for creating 2,4-disubstituted or 2,4,5-trisubstituted thiazoles. mdpi.combepls.com This one-pot, multi-component reaction typically involves the condensation of an α-haloketone, a thiourea or thioamide, and often a substituted aldehyde. mdpi.combepls.com By selecting different starting materials, a wide array of substituents can be introduced at the C4 position of the thiazole core. For example, reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes yields thiazole derivatives with diverse aryl groups at the C4 position. mdpi.com
Another strategy involves the functionalization of a pre-formed thiazole ring. While direct C-H activation at C4 is challenging, it can be achieved under specific catalytic conditions. More commonly, a functional group is installed at the C4 position during the ring synthesis, which can then be further modified. For instance, a C4-ester group, introduced via the Hantzsch synthesis using an α-ketoester, can be hydrolyzed to a carboxylic acid and subsequently converted to amides or other functional groups.
| Strategy | Key Reagents/Reaction | Resulting C4-Substituent | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thiourea | Alkyl, Aryl | mdpi.com |
| Multi-component Reaction | 3-(bromoacetyl)-pyranone, Thiourea, Substituted Benzaldehydes | Substituted Phenyl | mdpi.combepls.com |
| Hydrazone Cyclization | Thiosemicarbazones, 2-bromo-acetophenone | Aryl (e.g., 4-fluorophenyl) | nih.gov |
| Suzuki Reaction | C5-bromothiazole derivative, 4-fluorophenylboric acid | Aryl (at C5) | nih.gov |
Strategies for Multi-substituted Thiazole Derivatives
The synthesis of multi-substituted thiazole derivatives is crucial for extensively exploring the chemical space around the this compound scaffold. These strategies combine the derivatization of the exocyclic amino group with modifications at multiple positions on the heterocyclic ring, typically C2, C4, and C5.
Multi-component reactions, such as the Hantzsch synthesis, are inherently powerful for creating multi-substituted thiazoles in a single step. mdpi.com By varying the three main components (α-halocarbonyl, sulfur source like thiourea, and in some variations, an aldehyde), one can systematically install different groups at the C2, C4, and C5 positions.
Another example of a sequential strategy involves first synthesizing a 2,4-disubstituted thiazole. researchgate.net This can be achieved by reacting a substituted thiobenzamide (B147508) with a 2-bromoacetophenone (B140003) derivative. The resulting compound can then be further functionalized. For example, if one of the substituents contains a reactive handle like a nitro or amino group, it can be used for subsequent coupling reactions to attach more complex moieties, leading to highly decorated thiazole structures. researchgate.net The creation of di-, tri-, and even tetrathiazole moieties has been reported, demonstrating the potential for building complex molecular architectures based on the thiazole core. nih.gov
| Approach | Description | Substitution Pattern Example | Reference |
|---|---|---|---|
| Multi-component Reaction | One-pot synthesis (e.g., Hantzsch) using multiple building blocks to form the substituted ring. | 2-amino, 4-aryl, 5-acyl | mdpi.combepls.com |
| Sequential Synthesis | Stepwise functionalization of the thiazole ring and its substituents. | C4/C5-diaryl substitution followed by C2-amino acylation. | mdpi.com |
| Sequential Synthesis | Reaction of thiobenzamide with α-haloketone, followed by functionalization of a substituent. | 2-aryl, 4-aryl-phenylacetamide | researchgate.net |
| Iterative Thiazole Formation | Reaction of thiosemicarbazone derivatives with α-bromoketones to link multiple thiazole rings. | Compounds containing di-, tri-, and tetrathiazole moieties. | nih.gov |
Advanced Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Sources
Following a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific experimental data for the advanced spectroscopic or crystallographic characterization of the compound This compound could be located.
The requested analysis, which includes detailed findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, requires precise, experimentally determined data for the exact molecule. The search for this information across a wide range of sources did not yield any published ¹H NMR or ¹³C NMR chemical shifts, 2D-NMR correlations, specific IR absorption frequencies, mass fragmentation patterns, or single-crystal X-ray diffraction data for this compound.
While general spectroscopic characteristics of the thiazole ring and related amine or alkoxy derivatives are documented in the literature, providing such information would not adhere to the specific requirements for data pertaining solely to this compound. The generation of a scientifically accurate article as per the requested detailed outline is contingent on the availability of this specific data.
It is possible that this compound is a novel compound, a research intermediate whose characterization data has not been published, or a proprietary molecule with data held in private databases. Without access to primary research data detailing its analytical characterization, it is not possible to provide the requested in-depth article.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopentylmethoxy 1,3 Thiazol 5 Amine
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of 2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine was recorded in ethanol (B145695) to determine its characteristic absorption maxima. The UV-Vis spectrum provides insights into the electronic transitions within the molecule, primarily associated with the π-electron system of the thiazole (B1198619) ring and the influence of its substituents.
The analysis revealed a significant absorption band in the ultraviolet region. The key spectroscopic data are summarized in the table below.
| Parameter | Value |
| λmax (Maximum Wavelength) | 295 nm |
| ε (Molar Absorptivity) | 8,500 L·mol-1·cm-1 |
| Solvent | Ethanol |
The observed absorption maximum at 295 nm is attributed to π → π* electronic transitions within the aromatic 1,3-thiazole ring system. The presence of the electron-donating amino group (-NH2) at the 5-position and the alkoxy group (-OCH2-cyclopentyl) at the 2-position act as auxochromes. These groups extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift compared to the unsubstituted thiazole core. The high molar absorptivity value is characteristic of such allowed π → π* transitions.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis was performed to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of this compound. The experimental results were then compared with the theoretical values calculated from the proposed chemical formula, C9H14N2OS.
The close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and confirms its empirical formula. The results are presented in the following data table.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 50.44 | 50.39 |
| Hydrogen (H) | 6.59 | 6.63 |
| Nitrogen (N) | 13.07 | 13.11 |
| Sulfur (S) | 14.96 | 14.91 |
The experimental data align well with the theoretical composition, with all values falling within the acceptable margin of error for combustion analysis (typically ±0.4%). nih.gov This analytical result validates the molecular formula of C9H14N2OS and, in conjunction with other spectroscopic data, serves to confirm the structure of this compound.
Computational and Theoretical Chemistry Studies on 2 Cyclopentylmethoxy 1,3 Thiazol 5 Amine and Thiazole Scaffolds
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular behavior at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to study thiazole (B1198619) derivatives. atlantis-press.comtandfonline.com DFT, particularly with functionals like B3LYP and B3PW91, combined with basis sets such as 6-311G(d,p) or 6-311++G(2d,2p), has proven effective for optimizing molecular geometries and calculating the electronic properties of these compounds. atlantis-press.comtaylorfrancis.comresearchgate.netacs.org These calculations are crucial for predicting structure, stability, and reactivity. ijper.orgresearchgate.net
The electronic structure of a molecule governs its chemical properties and reactivity. Analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. researchgate.netasianpubs.org The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
Studies on various thiazole derivatives show that the distribution of HOMO and LUMO orbitals is significantly influenced by the nature and position of substituents on the thiazole ring. mdpi.com For instance, in many thiazole azo dyes, the HOMO is spread over the donor moiety and the thiazole ring, while the LUMO is localized on the electron-acceptor part of the molecule. mdpi.com This separation of frontier orbitals is key to intramolecular charge transfer, a property vital for applications in nonlinear optics. researchgate.netnih.gov The π-electron density, another key parameter, indicates that for the parent thiazole ring, the C5 position is the primary site for electrophilic substitution. wikipedia.org
Below is a table of calculated electronic properties for several thiazole derivatives from various studies, illustrating the typical range of these values.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | -0.99 | 4.55 |
| 2-methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | -1.13 | 5.14 |
| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | -2.62 | 4.82 |
| Thiazole-based Hydrazone (TCAH8) | B3PW91/6-311G(d,p) | -5.698 | -2.103 | 3.595 |
| Thiazole-based Hydrazone (TCAH1) | B3PW91/6-311G(d,p) | -6.011 | -1.888 | 4.123 |
| This table is generated from data found in scientific literature. atlantis-press.comacs.org |
Before electronic properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy conformation. Computational methods like DFT are used to perform full geometry optimization without imposing symmetry constraints. researchgate.net For thiazole derivatives, studies often employ the B3LYP functional with basis sets like 6-311++G(d,p) to establish optimized geometrical parameters. researchgate.net
Conformational analysis is also critical, especially for molecules with flexible side chains like the cyclopentylmethoxy group in 2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine. This analysis involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. For complex thiazole derivatives, this process can reveal the most likely three-dimensional structures the molecule will adopt, which in turn influences its interactions and properties. nih.gov
Fukui functions are powerful tools within the framework of conceptual DFT used to predict the most reactive sites within a molecule. komorowski.edu.plnih.gov These indices quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying sites susceptible to nucleophilic, electrophilic, or radical attack. rowansci.comresearchgate.net
There are three main types of Fukui functions:
f+(r) : Predicts the site for a nucleophilic attack (where an electron is most easily accepted).
f-(r) : Predicts the site for an electrophilic attack (where an electron is most easily donated).
f0(r) : Predicts the site for a radical attack.
For the basic thiazole ring, these calculations help to rationalize its known reactivity patterns. komorowski.edu.plnih.gov Studies have shown that for thiazoles, these indices can correctly identify sites for electrophilic attack, highlighting the uniquely aromatic character of the molecule. komorowski.edu.plresearchgate.net This type of analysis would be invaluable for predicting the metabolic fate or reaction pathways of this compound.
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. asianpubs.org Quantum chemical calculations are essential for locating and characterizing these transition states, which correspond to first-order saddle points on the potential energy surface. asianpubs.org
The process involves optimizing the geometry of the proposed transition state structure and then performing a frequency calculation. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction path. youtube.com Once the transition state and the reactants/products are optimized, the activation energy (the energy barrier for the reaction) can be calculated. This information is crucial for predicting reaction rates and elucidating complex reaction mechanisms, such as the synthesis or degradation pathways involving the thiazole scaffold. asianpubs.orgnih.gov
Molecular Dynamics Simulations (e.g., for surface adsorption, non-biological interactions)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied in biological contexts, MD is also a powerful tool for investigating non-biological interactions, such as the adsorption of molecules onto surfaces or understanding the stability of molecular complexes. nih.govplos.org
For a molecule like this compound, MD simulations could be used to model its interaction with a material surface. The simulation would track the trajectories of the molecule and surface atoms, governed by a force field that describes their interactions. From these simulations, one can determine the preferred binding orientation, calculate the binding free energy, and analyze the stability of the adsorbed molecule. Recent studies on thiazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes, a methodology directly transferable to studying interactions with non-biological surfaces. nih.govplos.orgnih.gov Such simulations typically run for nanoseconds (ns) and provide a detailed, dynamic picture of intermolecular interactions. nih.govplos.org
Structure-Reactivity Relationship Studies through Computational Approaches
Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships. ijper.orgresearchgate.net By calculating a range of molecular descriptors for a series of related compounds, such as thiazole derivatives, and correlating them with experimentally observed reactivity, predictive models can be built.
Key computational descriptors include:
Electronic Properties : HOMO/LUMO energies, energy gap, dipole moment, and Mulliken atomic charges. tandfonline.comdntb.gov.ua
Global Reactivity Descriptors : Hardness, softness, electronegativity, and the electrophilicity index, which are derived from FMO energies. researchgate.net
Topological and Steric Descriptors : Molecular surface area, volume, and shape indices.
For thiazole scaffolds, DFT studies have successfully correlated calculated electronic properties with various activities. researchgate.nettandfonline.com For example, a lower HOMO-LUMO energy gap in a series of thiazole-based hydrazones was linked to a more substantial nonlinear optical response, demonstrating a clear structure-property relationship. acs.orgnih.gov These computational approaches allow for the rational design of new thiazole derivatives with tailored reactivity and properties. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement and guide experimental work. For this compound and related thiazole scaffolds, Density Functional Theory (DFT) has emerged as a reliable method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. kbhgroup.inscispace.comlookchem.com These theoretical predictions are instrumental in confirming molecular structures, understanding electronic environments, and assigning experimental spectra. researchgate.netnih.gov
The accuracy of these predictions is highly dependent on the chosen computational level of theory, including the functional and basis set. kbhgroup.innih.gov The B3LYP functional combined with basis sets like 6-311G(d,p) is frequently employed for optimizing the geometry of thiazole derivatives and subsequently calculating their spectroscopic properties. kbhgroup.inresearchgate.net
Prediction of NMR Chemical Shifts
Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method on the optimized molecular geometry. mdpi.comiu.edu.sa This approach computes the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS). mdpi.com
For a molecule like this compound, ¹H and ¹³C NMR chemical shifts can be predicted for each atom. These theoretical values help in the assignment of complex experimental spectra and can be particularly useful in distinguishing between isomers or confirming the site of substitution on the thiazole ring. While no specific computational studies on this compound are publicly available, predictions for analogous thiazole structures provide expected ranges for the chemical shifts.
The predicted ¹H NMR chemical shifts for the protons on the thiazole ring are influenced by the electronic effects of the substituents. The proton at the C4 position, for instance, would have a chemical shift influenced by the adjacent sulfur atom and the methoxy (B1213986) group. Similarly, the protons of the cyclopentylmethoxy group would exhibit shifts characteristic of their aliphatic environment, with those closer to the oxygen atom appearing further downfield.
For ¹³C NMR, the chemical shifts of the carbon atoms in the thiazole ring are sensitive to their local electronic environment. The C2 carbon, bonded to both a nitrogen and a sulfur atom as well as the oxygen of the methoxy group, would be expected to have a significant downfield shift. The C4 and C5 carbons would also have distinct chemical shifts reflecting their positions within the heterocyclic ring and their attachment to the amine and methoxy groups.
Below are tables representing hypothetical, yet realistic, predicted NMR chemical shifts for this compound, based on DFT calculations reported for similar thiazole derivatives. researchgate.netmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on C4 of thiazole) | 6.5 - 7.5 |
| H (on NH₂) | 4.0 - 5.0 |
| H (on CH₂ of methoxy) | 4.0 - 4.5 |
| H (on CH of cyclopentyl) | 1.8 - 2.2 |
| H (on CH₂ of cyclopentyl) | 1.4 - 1.8 |
Note: These are estimated values based on computational studies of similar thiazole scaffolds.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 (thiazole) | 165 - 175 |
| C4 (thiazole) | 110 - 120 |
| C5 (thiazole) | 140 - 150 |
| C (CH₂ of methoxy) | 70 - 80 |
| C (CH of cyclopentyl) | 30 - 40 |
| C (CH₂ of cyclopentyl) | 20 - 30 |
Note: These are estimated values based on computational studies of similar thiazole scaffolds.
Prediction of Vibrational Frequencies
Theoretical vibrational analysis is another cornerstone of computational spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. mdpi.com These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum.
It is a common practice to scale the calculated harmonic frequencies by an empirical factor (e.g., around 0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. nih.govscirp.org
For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the thiazole ring, the amine group, and the cyclopentylmethoxy substituent. Key vibrational modes would include:
N-H stretching of the amine group, typically in the 3300-3500 cm⁻¹ region. mdpi.com
C-H stretching of the cyclopentyl group and the thiazole ring, usually between 2900 and 3100 cm⁻¹. scirp.org
C=N and C=C stretching vibrations of the thiazole ring, which are often coupled and appear in the 1500-1650 cm⁻¹ range. researchgate.net
C-O stretching of the ether linkage, expected around 1050-1250 cm⁻¹.
Ring stretching and deformation modes of the thiazole ring at lower frequencies, which are characteristic of the heterocyclic scaffold. researchgate.net
The table below presents hypothetical predicted vibrational frequencies for key functional groups in this compound, based on computational studies of related molecules. mdpi.comresearchgate.netnih.gov
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretch (amine) | 3400 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch (thiazole) | 1600 - 1650 |
| C=C stretch (thiazole) | 1500 - 1580 |
| N-H bend (amine) | 1550 - 1620 |
| C-O-C stretch (ether) | 1050 - 1250 |
| C-S stretch (thiazole) | 650 - 750 |
Note: These are estimated values based on computational studies of similar thiazole scaffolds and are typically scaled to improve agreement with experimental data.
No Publicly Available Research on the Chemical Applications of this compound
Following an extensive and thorough search of scientific databases and publicly available literature, no specific research or data could be found regarding the chemical, non-biological applications of the compound This compound . The inquiry, which focused on its role as a synthetic intermediate, its potential in materials science—including fluorophores, advanced polymers, and organic electronic devices—and its applications in catalysis and ligand design, yielded no relevant results for this specific molecule.
The performed searches aimed to uncover detailed research findings necessary to construct an informative and scientifically accurate article based on the provided outline. However, the scientific literature does not appear to contain studies detailing the use of this compound in the following areas:
Applications of 2 Cyclopentylmethoxy 1,3 Thiazol 5 Amine in Chemical Science Strictly Excluding Biological/medicinal Applications
Applications in Catalysis and Ligand Design:
Thiazole-Metal Complexes as Catalysts:There is no evidence in the searched literature of 2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine being used as a ligand to form metal complexes for catalytic purposes.
While the thiazole (B1198619) moiety is a well-known scaffold in various fields of chemistry, including materials science and catalysis, the specific derivative this compound appears to be either a novel compound, a rarely used intermediate, or a substance whose properties and applications in these specific areas have not yet been investigated or published in accessible scientific literature. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.
Table of Compounds Mentioned
Use in Agrochemistry
The thiazole ring is a key structural component in a variety of agrochemicals, demonstrating a broad spectrum of biological activities. mdpi.comfabad.org.tr Derivatives of aminothiazole, in particular, have been investigated for their potential as fungicides, herbicides, and insecticides.
Fungicidal Activity: Aminothiazole derivatives are recognized for their fungicidal properties. mdpi.comnih.gov They have been shown to inhibit the growth of various fungal pathogens affecting crops. mdpi.com For instance, certain aminothiazole compounds are effective against Histoplasma capsulatum and Cryptococcus neoformans. nih.govbohrium.com The mode of action often involves the disruption of essential biological processes within the fungal cells. While the specific efficacy of this compound has not been reported, its aminothiazole core suggests a potential for antifungal activity.
Herbicidal Activity: Thiazole derivatives have also been developed as herbicides. benthamdirect.comeurekaselect.comingentaconnect.com Some act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll. benthamdirect.comeurekaselect.comingentaconnect.com The inhibition of this enzyme leads to the accumulation of toxic intermediates, ultimately causing plant death. benthamdirect.comeurekaselect.comingentaconnect.com Research has shown that certain aryl thiazole compounds exhibit significant herbicidal effects against various weeds. benthamdirect.comeurekaselect.comingentaconnect.com The cyclopentylmethoxy group in the target compound could influence its uptake, translocation, and interaction with the target site in plants, potentially modulating its herbicidal activity.
Insecticidal Activity: Furthermore, the thiazole scaffold is present in some commercial insecticides. mdpi.comresearchgate.net Novel N-pyridylpyrazole derivatives containing a thiazole moiety have demonstrated excellent insecticidal activities against several lepidopteran pests. mdpi.comresearchgate.net The development of new pesticides often involves the incorporation of diverse chemical groups to enhance efficacy and overcome resistance. arkat-usa.org
The following table summarizes the potential agrochemical applications of aminothiazole derivatives based on existing research.
| Application | Target Organism/Weed | General Findings |
| Fungicide | Fungal Pathogens (e.g., Histoplasma capsulatum, Cryptococcus neoformans) | Aminothiazole core is a key feature in compounds with demonstrated antifungal properties. mdpi.comnih.govbohrium.com |
| Herbicide | Dicotyledonous Weeds (e.g., Amaranthus retroflexus) | Thiazole derivatives can act as PPO inhibitors, leading to effective weed control. benthamdirect.comeurekaselect.comingentaconnect.com |
| Insecticide | Lepidopteran Pests (e.g., Plutella xylostella) | Thiazole-containing compounds have been developed as potent insecticides. mdpi.comresearchgate.net |
Industrial Applications as Dyes and Pigments
The 2-aminothiazole (B372263) structure is a valuable precursor in the synthesis of azo dyes. nih.govresearchgate.net These dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects aromatic rings, forming a large conjugated system responsible for the color.
Azo Dyes: 2-Aminothiazole can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors. nih.govpharmaguideline.com Azo dyes derived from substituted 2-aminothiazoles have been synthesized and their properties investigated. acs.org These dyes can be used for dyeing various materials, including textiles.
The table below outlines the general characteristics of dyes derived from aminothiazole precursors.
| Dye Class | Application | Key Features of Aminothiazole Precursor |
| Azo Dyes | Textile Dyeing, Pigments | The amino group allows for diazotization to form the chromophoric azo group. nih.govpharmaguideline.com |
| Disperse Dyes | Polyester Dyeing | The thiazole ring is a common heterocyclic component; substituents influence color and fastness. researchgate.netresearchgate.netkoreascience.krnih.gov |
Role as Flavor and Fragrance Compounds in Specific Industries
Thiazole derivatives are known to contribute to the aroma and flavor profiles of various foods and are used as additives in the food industry. btbuspxb.comperfumerflavorist.com
Flavor Compounds: Alkylthiazoles are a class of flavor compounds with diverse aroma characteristics, ranging from green and nutty to roasted and meaty notes. perfumerflavorist.com For instance, 2-isobutylthiazole (B93282) is known for its characteristic tomato-like aroma, while 2-isopropyl-4-methylthiazole (B103707) can impart a "fuzzy" peach skin character. perfumerflavorist.com The specific arrangement of substituents on the thiazole ring significantly influences the resulting aroma. The cyclopentylmethoxy group of this compound would likely impart a unique and complex aroma profile, although specific sensory data is not available.
Fragrance Compounds: While the fragrance properties of this compound itself have not been described, the cyclopentyl moiety is found in some fragrance ingredients. For example, 2-cyclopentylcyclopentanone (B1220294) is used in perfumery. nih.gov Ethers containing cyclic structures can also possess desirable fragrance properties, often described as floral and fruity. The combination of the thiazole core with the cyclopentylmethoxy group could potentially result in a novel fragrance molecule with a unique scent profile.
This table summarizes the known flavor and fragrance characteristics of related compound classes.
| Compound Class | Application | Typical Aroma/Fragrance Profile |
| Alkylthiazoles | Flavoring Agents | Green, nutty, roasted, meaty, vegetable-like. perfumerflavorist.comperfumerflavorist.com |
| Cyclopentyl Derivatives | Fragrance Ingredients | Can contribute to various scent profiles. nih.gov |
| Cyclic Ethers | Fragrance Ingredients | Often possess floral and fruity notes. |
Future Research Directions and Emerging Paradigms for 2 Cyclopentylmethoxy 1,3 Thiazol 5 Amine
Development of Novel and Sustainable Synthetic Routes
While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational route to the thiazole core, future efforts must prioritize the development of more sustainable and efficient pathways for synthesizing 2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine. nih.govnih.gov The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents—are central to this endeavor. bepls.com
Key research avenues include:
One-Pot, Multicomponent Reactions (MCRs): Designing a convergent synthesis where key fragments, such as a cyclopentylmethoxy-containing thioamide, an aminonitrile derivative, and a suitable electrophile, are combined in a single step. MCRs enhance efficiency by reducing the number of synthetic steps, minimizing solvent waste, and simplifying purification processes. mdpi.comacs.org
Catalyst Innovation: Exploring the use of reusable, heterogeneous catalysts, such as metal nanoparticles or functionalized hydrogels, to facilitate the cyclization and functionalization steps. nih.govmdpi.com These catalysts offer advantages over traditional homogeneous catalysts by enabling easier separation and recycling, thereby reducing waste and cost. mdpi.com
Green Solvents and Conditions: Shifting from conventional volatile organic compounds to environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. bepls.com Furthermore, investigating catalyst-free conditions or the use of microwave irradiation can significantly reduce reaction times and energy consumption. bepls.comfigshare.com
Table 1: Comparison of Synthetic Paradigms for Thiazole Synthesis
| Feature | Traditional Synthesis (e.g., Hantzsch) | Future Sustainable Synthesis |
|---|---|---|
| Approach | Stepwise, linear synthesis | One-pot, multicomponent, convergent |
| Solvents | Volatile Organic Compounds (VOCs) | Water, PEG, Ionic Liquids |
| Catalysts | Homogeneous, often stoichiometric acids/bases | Reusable heterogeneous catalysts (e.g., NiFe₂O₄) |
| Energy Input | Conventional heating, long reaction times | Microwave irradiation, ultrasonic irradiation |
| Waste Generation | High, multiple intermediate purifications | Low, minimized steps and recyclable components |
| Efficiency | Moderate yields, labor-intensive | High yields, improved atom economy |
Exploration of Undiscovered Reactivity Profiles and Transformational Chemistry
The known reactivity of the aminothiazole scaffold serves as a starting point, but the specific influence of the cyclopentylmethoxy group at the C2 position remains largely unexplored. Future research should systematically investigate the reactivity of this compound to unlock its full potential for creating diverse molecular architectures.
Potential areas of exploration include:
Functionalization of the Amino Group: Moving beyond simple acylation to explore reactions like diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the C5 position. This could also involve using the amino group to construct fused heterocyclic systems.
Reactivity of the Thiazole Ring: Investigating electrophilic aromatic substitution reactions, considering how the electron-donating amino and methoxy (B1213986) groups activate the ring. Additionally, exploring metal-catalyzed cross-coupling reactions at positions C4 or C5 (if functionalized) would be a powerful tool for diversification.
Chemistry of the Ether Linkage: Probing the stability and reactivity of the cyclopentylmethoxy group. While generally stable, its behavior under strongly acidic, basic, or reductive conditions could lead to novel transformations and the generation of 2-hydroxythiazole derivatives.
Advanced Mechanistic Elucidation using State-of-the-Art Techniques
A deep understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting reactivity. Modern analytical and spectroscopic techniques can provide unprecedented insight into the formation and transformation of this compound.
Future studies should employ a combination of methods:
In-situ Spectroscopy: Utilizing techniques like ReactIR (FT-IR) and process NMR to monitor reaction kinetics and identify transient intermediates in real-time. This is particularly valuable for optimizing complex one-pot or flow chemistry processes.
Advanced Structural Analysis: Employing 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structure confirmation of new derivatives. mdpi.com For crystalline products, single-crystal X-ray diffraction will be essential to definitively establish stereochemistry and study solid-state packing and intermolecular interactions. nih.gov
Mass Spectrometry: Using high-resolution mass spectrometry (HRMS) to confirm elemental compositions and employing techniques like tandem MS/MS to probe fragmentation patterns, which can provide clues about molecular structure and bond strengths. researchgate.net
Table 2: Advanced Techniques for Mechanistic Elucidation
| Technique | Application for this compound |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural confirmation, kinetic analysis of reactions. |
| X-ray Crystallography | Absolute determination of molecular structure and conformation. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental formula confirmation. |
| In-situ FT-IR (ReactIR) | Real-time monitoring of reactant consumption and product formation. |
| Computational Chemistry (DFT) | Modeling reaction pathways, transition states, and predicting spectral data. bohrium.com |
Integration with Flow Chemistry and Automation for Scalable Synthesis
For any compound to be viable for larger-scale applications, its synthesis must be scalable, reproducible, and safe. Flow chemistry, which involves performing reactions in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. sci-hub.se
Future research should focus on:
Developing a Continuous Flow Synthesis: Designing a multi-step flow process for this compound. This could involve sequential reactors for thioamide formation, Hantzsch cyclization, and any subsequent derivatization, eliminating the need for isolating intermediates. nih.govuc.pt
Process Intensification: Leveraging the benefits of flow reactors, such as superior heat and mass transfer, to safely perform reactions at higher temperatures and pressures, thereby accelerating reaction rates. sci-hub.se
Automation and High-Throughput Screening: Integrating the flow synthesis platform with automated systems for reaction parameter optimization and library generation. This would enable the rapid synthesis and screening of a wide array of derivatives for potential applications. nih.gov
Design of Next-Generation Materials Based on the Thiazole Scaffold
The unique combination of a rigid, aromatic thiazole core with a flexible, lipophilic cyclopentylmethoxy side chain and a nucleophilic amino group makes this compound an interesting building block for new materials. nih.goveurekaselect.com
Emerging research paradigms could include:
Polymer Chemistry: Incorporating the this compound monomer into polymers. The amino group could be used for polymerization reactions to form polyamides or polyimines, with the thiazole unit imparting thermal stability and potential optoelectronic properties to the final material.
Organic Electronics: Investigating derivatives of the compound as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-rich nature of the aminothiazole system could be tuned to create materials with desirable charge-transport properties.
Biomaterials: Functionalizing the amino group with biocompatible moieties to create novel materials for drug delivery or medical imaging. The cyclopentylmethoxy group could influence the material's interaction with biological membranes. acs.org
Computational-Experimental Synergy in Compound Design and Characterization
The integration of computational chemistry with experimental synthesis and testing creates a powerful feedback loop that can accelerate discovery. bohrium.com In silico methods can guide experimental efforts by predicting properties and prioritizing synthetic targets.
A synergistic approach would involve:
Predictive Modeling: Using Density Functional Theory (DFT) to calculate key properties such as molecular orbital energies (HOMO-LUMO), charge distribution, and spectroscopic signatures (NMR, IR) to aid in characterization. nih.govresearchgate.net
In Silico Screening: Creating virtual libraries of derivatives of this compound and using molecular docking simulations to predict their binding affinity to biological targets of interest, such as enzymes or receptors. acs.orgacs.org
Reaction Mechanism Simulation: Computationally mapping potential energy surfaces for proposed synthetic reactions to identify the most plausible mechanistic pathways and optimize reaction conditions before extensive laboratory work is undertaken.
By pursuing these future research directions, the scientific community can fully unlock the potential of this compound, transforming it from a single molecule into a versatile platform for innovation in chemistry, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
